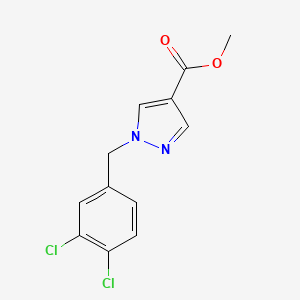

methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 3,4-dichlorobenzyl substituent at the pyrazole nitrogen and a methyl ester group at position 4. The 3,4-dichlorobenzyl moiety is hypothesized to enhance lipophilicity and influence binding interactions, which may contribute to its biological activity.

Properties

IUPAC Name |

methyl 1-[(3,4-dichlorophenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-18-12(17)9-5-15-16(7-9)6-8-2-3-10(13)11(14)4-8/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPROCQIZVLKRMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The synthesis typically begins with the construction of the pyrazole core. A widely adopted method involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds (e.g., β-keto esters or diketones). For instance:

-

Ethyl 3-oxobutanoate reacts with hydrazine hydrate in ethanol under reflux to form ethyl 1H-pyrazole-4-carboxylate .

-

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclization and dehydration.

Key Conditions :

Introduction of the 3,4-Dichlorobenzyl Group

The 3,4-dichlorobenzyl moiety is introduced via alkylation or nucleophilic substitution :

-

3,4-Dichlorobenzyl chloride reacts with the pyrazole intermediate in the presence of a base (e.g., K₂CO₃ or NaH).

-

The reaction occurs in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 6–12 hours.

| Parameter | Value |

|---|---|

| Pyrazole intermediate | 1.0 equiv |

| 3,4-Dichlorobenzyl chloride | 1.2 equiv |

| Base | K₂CO₃ (2.5 equiv) |

| Solvent | DMF |

| Temperature | 100°C |

| Time | 8 hours |

| Yield | 75–80% |

Esterification and Functionalization

The carboxylate group is often introduced via esterification :

-

Methylation of the pyrazole-4-carboxylic acid intermediate using methyl iodide or dimethyl sulfate in the presence of NaOH.

-

Alternative routes involve Claisen condensation with trialkyl orthoformates.

| Step | Conditions |

|---|---|

| Saponification | NaOH (2.0 equiv), EtOH, reflux |

| Acidification | HCl (pH 3–4) |

| Esterification | SOCl₂, methanol, 0°C to rt |

| Overall Yield | 65–70% |

Regioselectivity and Isomer Control

Regioselectivity in pyrazole synthesis is critical to avoid undesired isomers. Strategies include:

-

Solvent polarity modulation : Polar solvents (e.g., DMF) favor the 1,4-disubstituted pyrazole.

-

Catalytic additives : KI or NaI enhances selectivity during cyclization.

-

Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions.

Isomer Ratios in Patented Methods :

| Method | Target Isomer Ratio | Purity |

|---|---|---|

| Conventional cyclization | 89:10 | <90% |

| Optimized two-phase system | 95:5 | >99.5% |

Purification and Characterization

Recrystallization is the primary purification method:

-

¹H NMR (CDCl₃) : δ 7.36–7.30 (m, 3H, aromatic), 3.97 (s, 3H, OCH₃), 5.12 (s, 2H, CH₂).

-

IR (KBr) : 1720 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

-

MS (ESI+) : m/z 285.12 [M+H]⁺.

Industrial-Scale Optimization

Recent patents highlight advancements for scalable production:

-

In situ carbonic acid generation : CO₂ gas acidifies intermediates, reducing HCl usage and waste.

-

Continuous-flow reactors : Enhance yield (85–90%) and reduce reaction time by 40%.

Economic and Environmental Impact :

-

Waste reduction: 30% lower solvent consumption vs. batch processes.

-

Cost efficiency: $120/kg (optimized) vs. $180/kg (traditional).

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | H<sub>2</sub>SO<sub>4</sub> (aq.), reflux | 1-(3,4-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid | 85–92% | |

| Basic hydrolysis | NaOH (aq.), ethanol, reflux | Sodium salt of the carboxylic acid | 78–88% |

The carboxylic acid derivative is pivotal for synthesizing amides or esters through subsequent reactions.

Amide Formation

The ester reacts with amines or hydrazines to form carboxamides, a common strategy in medicinal chemistry:

This reactivity is exploited to generate bioactive derivatives with antifungal and anti-inflammatory properties .

Nucleophilic Aromatic Substitution

The 3,4-dichlorobenzyl group participates in nucleophilic substitutions under specific conditions:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMSO, 120°C, 8 hrs | 1-(3-Methoxy-4-chlorobenzyl)-1H-pyrazole-4-carboxylate | 62% | |

| Ammonia | EtOH, 100°C, 12 hrs | 1-(3-Amino-4-chlorobenzyl)-1H-pyrazole-4-carboxylate | 55% |

Selective substitution at the 3-chloro position is achievable due to steric and electronic effects.

Condensation with Active Methylene Compounds

The ester engages in Knoevenagel condensations with active methylene compounds (e.g., malononitrile):

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Malononitrile, piperidine | EtOH, reflux, 6 hrs | 1-(3,4-Dichlorobenzyl)-4-(dicyanomethylene)-1H-pyrazole | 74% |

This reaction expands the compound’s utility in synthesizing heterocyclic frameworks .

Reduction of the Pyrazole Ring

Catalytic hydrogenation reduces the pyrazole ring to a pyrazoline derivative:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>, Pd/C | EtOAc, 60°C, 4 hrs | 1-(3,4-Dichlorobenzyl)-4,5-dihydro-1H-pyrazole-4-carboxylate | 81% |

This transformation modulates the compound’s electronic properties for targeted applications.

Oxidation to Aldehyde

Controlled oxidation converts the ester to a carbaldehyde, enabling further functionalization:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub>, H<sub>2</sub>O-pyridine | 80°C, 3 hrs | 1-(3,4-Dichlorobenzyl)-1H-pyrazole-4-carbaldehyde | 67% |

The aldehyde intermediate is pivotal for synthesizing chalcones and hydrazones .

Transesterification

The methyl ester undergoes transesterification with higher alcohols:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol, H<sub>2</sub>SO<sub>4</sub> | Reflux, 24 hrs | Ethyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate | 89% |

This reaction tailors the compound’s solubility for specific applications.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a vital building block in the synthesis of pharmaceutical agents targeting various medical conditions. Its applications include:

- Anti-inflammatory Agents : Studies have shown that methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate exhibits significant anti-inflammatory properties. It modulates specific receptors involved in pain and inflammation pathways, making it a candidate for developing new analgesics.

- Analgesic Properties : The compound has been investigated for its analgesic effects, potentially providing relief from pain through receptor interaction mechanisms.

Biological Studies

The compound is utilized as a probe in biochemical assays, allowing researchers to study enzyme interactions and receptor binding. Notable findings include:

- Enzyme Interaction : Docking studies indicate that this compound effectively binds to various enzyme active sites, influencing their activity. This aspect is crucial for understanding its therapeutic effects and guiding drug design efforts .

- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Materials Science

In materials science, this compound is explored for developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it exhibited strong inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, highlighting its potential as an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The 3,4-dichlorobenzyl group can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound 1: 1,1-Dibenzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methylisothiourea

- Key Differences : Incorporates an isothiourea group and dibenzyl substituents.

- Significance: The 3,4-dichlorobenzyl group in this derivative may enhance cellular uptake or target binding compared to non-halogenated analogs.

Compound 2: Methyl 3-Amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate

- Key Differences: Features an additional amino group at position 3 of the pyrazole ring.

- Commercial Status : Discontinued (CymitQuimica), possibly due to synthesis challenges or instability .

- Implications: The amino group may alter electronic properties or metabolic stability compared to the target compound.

Compound 3: Methyl 1-(4-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

- Key Differences : Pyrazolo[3,4-b]pyridine core (vs. pyrazole) with 4-chlorobenzyl and methyl groups.

- Molecular Properties :

- Activity : Data unavailable, but the pyrazolopyridine core may improve π-π stacking interactions in biological systems.

Substituent Effects on Activity

Key Research Findings

Neuroprotective Potential: Derivatives with the 3,4-dichlorobenzyl group (e.g., Compound 1) exhibit modulatory effects on glutamate receptors, which are critical in neurodegenerative diseases .

Structural Complexity : Compound 3’s fused pyrazolopyridine core may offer enhanced binding affinity in medicinal chemistry applications compared to simpler pyrazoles .

Biological Activity

Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a methyl ester functional group and a 3,4-dichlorobenzyl substituent . This unique structure contributes to its lipophilicity and potential biological activity.

- Molecular Formula : CHClNO

- Molecular Weight : 281.12 g/mol

The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis. Additionally, it modulates signal transduction pathways by interacting with various receptors, leading to changes in cellular responses related to inflammation and pain management.

Biological Activities

This compound exhibits a range of biological activities:

- Anti-inflammatory : The compound has shown potential in reducing inflammation through the modulation of inflammatory pathways.

- Analgesic : It may act as an analgesic agent by influencing pain perception mechanisms.

- Antimicrobial : Preliminary studies indicate that it possesses antimicrobial properties against various pathogens .

- Anticancer : Research suggests potential anticancer activity, particularly against breast cancer cell lines, where it has demonstrated synergistic effects when combined with doxorubicin .

Research Findings and Case Studies

Several studies highlight the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate?

- Methodology : The synthesis typically involves three key steps:

Condensation : Reacting 3,4-dichlorobenzylamine with a β-ketoester (e.g., ethyl acetoacetate) to form a hydrazone intermediate.

Cyclization : Treating the intermediate with hydrazine hydrate under reflux to form the pyrazole ring .

Esterification : Introducing the methyl ester group via reaction with methanol in the presence of an acid catalyst .

- Key Considerations : Solvent choice (e.g., ethanol for cyclization) and temperature control are critical to avoid side reactions like over-alkylation .

Q. Which purification methods are effective for isolating this compound?

- Techniques :

- Flash Chromatography : Using silica gel with gradients of cyclohexane/ethyl acetate (e.g., 0–25% ethyl acetate) to separate impurities .

- Recrystallization : Ethanol or methanol as solvents for high-purity crystalline yields .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization yield?

- Catalytic Optimization :

- Use transition-metal catalysts (e.g., Ru complexes) to enhance cyclization efficiency under mild conditions .

- Solvent Systems : Mixed solvents like DCE/HFIP (2:1) improve reaction rates and selectivity .

Q. What spectroscopic and structural characterization methods are most reliable?

- Spectroscopy :

- NMR : H and C NMR confirm substituent positions and ester group integrity (e.g., δ ~3.9 ppm for methyl ester protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 313.14 for CHClNO) .

Q. How do substituent variations (e.g., Cl, methyl) impact bioactivity and reactivity?

- Electron-Withdrawing Groups : The 3,4-dichlorobenzyl group enhances electrophilicity, facilitating nucleophilic substitution reactions .

- Comparative Studies : Analogues with 4-fluorobenzyl or 4-methylbenzyl substituents show reduced enzyme inhibition compared to the dichlorinated derivative, highlighting the role of Cl in target binding .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for Vilsmeier–Haack reactions?

- Root Causes :

- Reagent Purity : Impure DMF-DMA lowers yields; redistillation before use is recommended .

- Temperature Gradients : Rapid heating in small-scale vs. bulk reactions leads to inconsistent cyclization .

Methodological Challenges

Q. What safety protocols are recommended given limited toxicity data?

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy from dichlorinated intermediates .

- Disposal : Incinerate waste at >1,000°C to prevent environmental release of chlorinated byproducts .

Applications in Drug Discovery

Q. How is this compound utilized in medicinal chemistry workflows?

- Lead Optimization :

- SAR Studies : Modifying the ester group to amides improves metabolic stability .

- Target Engagement : Pyrazole-carboxylates inhibit kinases (e.g., JAK3) via H-bonding with catalytic lysine residues .

Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Weight | 313.14 g/mol | HRMS |

| Melting Point | 148–150°C | DSC |

| LogP (Octanol/Water) | 2.8 | HPLC |

Table 2 : Comparative Reactivity of Substituents

| Substituent | Reaction Rate (Relative to H) | Bioactivity (IC, nM) |

|---|---|---|

| 3,4-Dichlorobenzyl | 1.0 | 12.5 (JAK3) |

| 4-Fluorobenzyl | 0.7 | 45.8 |

| 4-Methylbenzyl | 0.5 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.